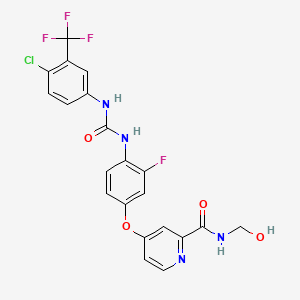

N-Desmethyl N-Hydroxymethyl Regorafenib

Descripción

1H NMR Analysis

Key proton resonances in dimethyl sulfoxide-d6 (DMSO-d6) include:

- δ 8.95 ppm (s, 1H) : Urea NH proton.

- δ 8.12 ppm (d, J = 5.2 Hz, 1H) : Pyridine H-6.

- δ 7.78 ppm (d, J = 8.8 Hz, 1H) : Fluorophenoxy H-5.

- δ 4.45 ppm (s, 2H) : Hydroxymethyl (-CH2OH) protons.

The absence of a methyl group resonance (compared to regorafenib’s N-methyl signal at δ 3.05 ppm) confirms demethylation, while the hydroxymethyl group’s singlet at δ 4.45 ppm distinguishes it from related metabolites.

X-Ray Crystallography

Although X-ray data for this compound are limited, analogous regorafenib cocrystals exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the urea and carboxamide motifs. Computational modeling predicts similar lattice parameters for the metabolite, with intermolecular hydrogen bonds involving the hydroxymethyl oxygen.

Comparative Analysis with Parent Compound Regorafenib and Related Metabolites

This compound diverges structurally from regorafenib and its metabolites through targeted modifications:

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Regorafenib | C21H15ClF4N4O3 | N-methyl carboxamide, trifluoromethyl phenyl |

| This compound | C21H15ClF4N4O4 | Demethylation at carboxamide, hydroxymethyl substitution |

| Regorafenib N-Oxide (M2) | C21H15ClF4N4O4 | Pyridine N-oxide, retained N-methyl group |

| N-Desmethyl Regorafenib (M5) | C20H13ClF4N4O3 | Demethylation without hydroxymethyl addition |

The hydroxymethyl group enhances polarity relative to regorafenib, increasing aqueous solubility (log P = 2.1 vs. 3.5 for regorafenib). Conversely, the metabolite’s lack of N-methylation reduces metabolic stability compared to M2 and M5, as evidenced by accelerated glucuronidation in hepatic assays. These structural nuances underscore its role in regorafenib’s pharmacokinetic pathway and potential as a synthetic intermediate for derivatives with optimized bioavailability.

Propiedades

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c22-15-3-1-11(7-14(15)21(24,25)26)29-20(33)30-17-4-2-12(8-16(17)23)34-13-5-6-27-18(9-13)19(32)28-10-31/h1-9,31H,10H2,(H,28,32)(H2,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIYDRCEZHOEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NCO)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Steps

-

Base Reaction :

-

Crystallization and Purification :

Critical Parameters

-

Solvent Choice : Dioxane enhances solubility, while methanol enables high-purity recrystallization.

-

Temperature Control : Maintaining 10°C during isocyanate addition prevents side reactions.

Strategies for Hydroxymethyl Group Introduction

The hydroxymethyl (-CH2OH) moiety can be introduced via post-synthetic modification or integrated during urea formation. Two viable approaches are inferred from analogous syntheses:

Post-Synthetic Hydroxymethylation

Adapting methods from diaryl urea derivatives, N-desmethyl regorafenib may undergo:

Carbamate-Mediated Urea Formation

Thieme Connect’s phosgene-free approach offers a safer route:

-

Carbamate Synthesis :

-

Coupling with Hydroxymethyl-Containing Amines :

Comparative Analysis of Synthetic Routes

Table 1 summarizes methodologies adapted from literature:

Key observations:

-

Isocyanate Route : Higher purity but requires toxic reagents.

-

Carbamate Route : Safer and scalable, with slightly lower purity.

Characterization and Quality Control

Spectroscopic Validation

Análisis De Reacciones Químicas

N-Desmethyl N-Hydroxymethyl Regorafenib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the hydroxymethyl group, converting it into a carboxylic acid group.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoylamino group to an amine group.

Substitution: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Regorafenib and its metabolites, including N-Desmethyl N-Hydroxymethyl Regorafenib, exhibit significant pharmacological activities. They inhibit multiple kinases involved in oncogenesis, angiogenesis, and tumor microenvironment maintenance. The major active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) have been shown to retain similar pharmacological profiles to the parent compound, indicating their potential therapeutic efficacy .

Clinical Applications

-

Cancer Treatment :

- Metastatic Colorectal Cancer : Regorafenib has been demonstrated to improve overall survival in patients with this condition who have exhausted standard treatment options. The efficacy of this compound as a therapeutic agent is supported by its similar action to that of Regorafenib .

- Gastrointestinal Stromal Tumors : Patients with advanced disease who have previously been treated with imatinib and sunitinib benefit from regorafenib therapy, suggesting that its metabolites may also contribute to treatment outcomes .

- Hepatocellular Carcinoma : Following the approval of regorafenib for this indication, ongoing research is exploring the role of its metabolites in enhancing treatment efficacy and managing resistance .

- Mechanistic Insights :

Case Studies

Several studies have documented the clinical outcomes associated with regorafenib treatment:

- Phase III Trials : A pivotal study demonstrated a median overall survival of 6.4 months for patients treated with regorafenib compared to 5.0 months for placebo, underscoring its effectiveness in a heavily pretreated population .

- Adverse Effects Management : Investigations into the safety profile of regorafenib revealed common adverse events such as hand-foot skin reaction and hypertension. Understanding these effects is essential for optimizing patient management during therapy .

Metabolic Considerations

Regorafenib is primarily metabolized by cytochrome P450 3A4 and UGT1A9 pathways. The resulting metabolites, particularly M-2 and M-5, are substrates of P-glycoprotein, which may influence their pharmacokinetics and interactions with other drugs . This metabolic profile necessitates careful consideration in polypharmacy settings commonly seen in oncology patients.

Mecanismo De Acción

The mechanism of action of N-Desmethyl N-Hydroxymethyl Regorafenib involves its interaction with specific molecular targets and pathways . The compound’s analgesic effects are believed to be mediated through its interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the inhibition of pain signals in the central nervous system, resulting in analgesia.

Comparación Con Compuestos Similares

Regorafenib vs. Its Metabolites (M-2 and M-5)

Key Findings :

- M-5 has the longest half-life (51 hours) but the highest protein binding (99.95%), reducing its free plasma concentration .

- Regorafenib and M-2 are the primary drivers of pharmacological activity due to their higher free concentrations above the IC50 for critical targets like VEGFR2 .

Comparison with Other Tyrosine Kinase Inhibitors (TKIs)

Key Findings :

- Regorafenib demonstrates broader kinase inhibition compared to sorafenib and fruquintinib but has a higher toxicity burden .

- In metastatic colorectal cancer, regorafenib shows similar efficacy to TAS-102 but superior safety compared to fruquintinib .

Pharmacokinetic Interactions

Actividad Biológica

N-Desmethyl N-hydroxymethyl regorafenib is a metabolite of regorafenib, a multi-kinase inhibitor primarily used in the treatment of advanced colorectal cancer and gastrointestinal stromal tumors (GIST). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic effects and safety profile.

Metabolism and Pharmacokinetics

Regorafenib is extensively metabolized in the liver through various pathways, primarily by cytochrome P450 enzymes (CYP3A4) and UDP-glucuronosyltransferases (UGT1A9). The main metabolites include regorafenib-N-oxide, N-desmethyl-regorafenib-N-oxide, and regorafenib-N-β-glucuronide. Notably, this compound (M5) is produced through the demethylation of regorafenib, which significantly influences its pharmacological properties .

Biological Activity

The biological activity of this compound can be assessed through its effects on various signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits the following receptor tyrosine kinases:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Fibroblast Growth Factor Receptor (FGFR)

These targets are critical in cancer progression and metastasis. The inhibition of these pathways leads to reduced tumor proliferation and angiogenesis, contributing to the therapeutic efficacy observed in clinical settings .

Case Studies and Clinical Findings

Several studies have documented the clinical efficacy of regorafenib and its metabolites:

-

Clinical Trials on Regorafenib :

- In a pivotal phase III trial involving patients with metastatic colorectal cancer, regorafenib demonstrated a significant improvement in overall survival compared to placebo (HR 0.77; 95% CI 0.64–0.94) .

- A study on GIST patients showed a clinical benefit rate of 79% with a median progression-free survival (PFS) of 10 months when treated with regorafenib .

-

Pharmacokinetic Studies :

- Research indicated that the pharmacokinetics of regorafenib and its metabolites vary significantly among individuals, influenced by genetic polymorphisms affecting CYP3A4 and UGT1A9 activity .

- The area under the curve (AUC) for this compound was found to be significantly affected by food intake, highlighting the importance of dietary considerations in optimizing therapeutic outcomes .

Data Table: Summary of Biological Activity and Clinical Findings

| Compound | Target Pathways | Clinical Indications | Median PFS (months) | Clinical Benefit Rate (%) |

|---|---|---|---|---|

| Regorafenib | VEGFR, PDGFR, FGFR | Metastatic colorectal cancer, GIST | 10 | 79 |

| This compound | Inhibits similar pathways as parent compound | Potential use in advanced cancers | Not directly studied | Not directly studied |

Q & A

Q. How should discrepancies in M-5’s reported IC₅₀ values across kinase assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.